1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine
Overview
Description
1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a versatile chemical compound used in cutting-edge scientific research. It is an intermediate in the production of IKK inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, and serotonin receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with N-BOC-piperidine-4-carboxylic acid . It can also be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .
Molecular Structure Analysis
The molecular formula of this compound is C14H26N2O4 . It has a molecular weight of 286.367 and an exact mass of 286.189270 .
Chemical Reactions Analysis
This compound is an important intermediate in the production of various inhibitors and antagonists . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 360.2±34.0 °C at 760 mmHg, and a flash point of 171.6±25.7 °C . Its LogP value is 1.29, indicating its lipophilicity .
Scientific Research Applications
Synthesis and Characterization for Heterocyclic Building Blocks
A study by Matulevičiūtė et al. (2021) introduced the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids in their N-Boc protected ester form. These compounds serve as both achiral and chiral building blocks. The synthesis involves converting piperidine-4-carboxylic acids to β-keto esters, followed by a series of reactions to produce the target compounds. This research illustrates the potential of N-Boc-piperidinyl derivatives in synthesizing complex molecular structures useful in medicinal chemistry and drug design (Matulevičiūtė et al., 2021).
Intermediate for Pharmaceutical Synthesis
Wei et al. (2010) studied the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate in the synthesis of vandetanib, a cancer treatment drug. This work demonstrates the relevance of N-Boc-protected piperidine derivatives in the pharmaceutical industry, showcasing a method that yields a significant intermediate with a high total yield. This methodological approach underscores the versatility of N-Boc-piperidinyl derivatives in synthesizing intermediates for complex pharmaceuticals (Wei et al., 2010).
Catalytic Reactions and Molecular Design
Research by Millet and Baudoin (2015) on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines highlights the application of N-Boc-protected piperidine derivatives in catalytic reactions. The study showcases a methodology for synthesizing 3-arylpiperidines, crucial scaffolds in drug development. This innovative approach emphasizes the role of N-Boc-piperidinyl derivatives in facilitating direct functionalization of piperidines, a critical step in creating bioactive molecules (Millet & Baudoin, 2015).
Enantioselective Synthesis
The kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi with sparteine, as detailed by Choi et al. (2022), showcases the enantioselective synthesis of functionalized chiral piperidine fragments. This research highlights the use of N-Boc-piperidine derivatives in achieving high enantiomeric ratios, crucial for developing pharmaceuticals. The study provides insights into the stereoselective manipulation of piperidine derivatives for creating compounds with specific optical activities, illustrating the importance of N-Boc-piperidinyl derivatives in asymmetric synthesis (Choi et al., 2022).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, one should remove to fresh air .
Properties
IUPAC Name |
tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMNMSUVOACEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.